4,7-Dibromobenzo[d]thiazol-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dibromo-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXABWIKRYLPHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)NC(=O)S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646590 | |
| Record name | 4,7-Dibromo-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-02-2 | |
| Record name | 4,7-Dibromo-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Exploration for 4,7 Dibromobenzo D Thiazol 2 Ol
Retrosynthetic Analysis of 4,7-Dibromobenzo[d]thiazol-2-ol
A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical approach involves the late-stage introduction of the bromine atoms to a pre-formed benzothiazol-2-ol core. This strategy minimizes the potential for undesired side reactions and simplifies the purification of the final product.
Alternatively, one could envision the cyclization of a dibrominated aminothiophenol derivative. However, this route is often more complex due to the potential for multiple isomers and the difficulty in synthesizing the required starting material. Therefore, the primary focus of synthetic exploration remains the direct dibromination of the benzothiazol-2-ol scaffold.
Potential Synthetic Pathways to the Benzothiazol-2-ol Core
The benzothiazole (B30560) framework is a versatile and important heterocyclic motif in organic chemistry. The synthesis of the core structure of benzothiazol-2-ol, also known as 2-hydroxybenzothiazole, can be achieved through several established methods. nih.gov A common and effective route involves the condensation of 2-aminothiophenol (B119425) with various reagents. mdpi.commdpi.com
One of the most widely used methods is the reaction of 2-aminothiophenol with aldehydes, ketones, or carboxylic acids. mdpi.commdpi.com For the synthesis of 2-substituted benzothiazoles, the reaction of 2-aminothiophenol with aldehydes is a particularly common pathway. mdpi.com
Strategies for Regioselective Dibromination at Positions 4 and 7
The key challenge in the synthesis of this compound lies in the regioselective introduction of two bromine atoms at the C4 and C7 positions of the benzothiazole ring. The electron-rich nature of the benzothiazole system makes it susceptible to electrophilic aromatic substitution, but controlling the position of substitution requires careful selection of reagents and reaction conditions.
Direct Bromination Approaches with Halogenating Reagents
Direct bromination of the benzothiazole ring can be achieved using various halogenating agents. Elemental bromine (Br₂) in the presence of a Lewis or Brønsted acid is a common method for the bromination of aromatic compounds. utm.my However, this approach often leads to a mixture of mono-, di-, and polybrominated products, making the isolation of the desired 4,7-dibromo isomer challenging. The use of a strong bromination source like Br₂/HBr is often necessary for the substitution of bromine onto the stable phenyl ring. utm.my
Application of N-Bromosuccinimide (NBS) in Bromination Reactions
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine. utm.my It is frequently employed for the bromination of activated aromatic rings and for allylic and benzylic brominations. The use of NBS can offer better control over the regioselectivity of the bromination reaction, potentially favoring the formation of the 4,7-dibromo isomer. utm.my
Research has shown that NBS can be used for the bromination of 2,1,3-benzothiadiazole (B189464), a related heterocyclic system, to yield the 4,7-dibromo derivative. utm.mytsukuba.ac.jpresearchgate.net This suggests that a similar strategy could be applicable to the synthesis of this compound. The reaction conditions, such as the solvent and the presence of a catalyst, can significantly influence the outcome of the bromination. For instance, carrying out the reaction in a drastic condition involving concentrated sulfuric acid and chloroform (B151607) has been shown to enable the bromination of a benzene (B151609) ring using NBS. utm.myresearchgate.net
Analogous Synthetic Routes from Related Dibrominated Benzothiazole and Benzothiadiazole Precursors
The synthesis of 4,7-dibrominated benzothiazole and benzothiadiazole derivatives is well-documented, primarily due to their utility as building blocks in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.comresearchgate.net
The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is typically achieved by the direct bromination of 2,1,3-benzothiadiazole using bromine in hydrobromic acid. ossila.com This method has been a common approach for brominating the benzothiadiazole unit. utm.my An alternative pathway utilizing N-bromosuccinimide (NBS) in a mixture of concentrated sulfuric acid and chloroform has also been reported to successfully produce 4,7-dibromo-2,1,3-benzothiadiazole. utm.myresearchgate.net
These established methods for the synthesis of related 4,7-dibrominated heterocycles provide valuable insights and potential starting points for the development of a robust synthetic route to this compound. The adaptation of these procedures, with careful optimization of reaction conditions, could lead to an efficient and selective synthesis of the target compound.
Chemical Reactivity and Derivatization Strategies for 4,7 Dibromobenzo D Thiazol 2 Ol
Investigations into Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The presence of two bromine atoms on the benzene (B151609) ring of 4,7-Dibromobenzo[d]thiazol-2-ol makes it a theoretical candidate for such transformations. However, a detailed search of chemical databases and scholarly articles indicates a lack of specific studies on this substrate.
Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura coupling, which utilizes palladium catalysts to couple organoboron compounds with organic halides, is a cornerstone of modern organic synthesis. For this compound, this reaction would be expected to proceed via oxidative addition of a palladium(0) complex to one or both of the C-Br bonds, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to form a new C-C bond.
Despite the potential for creating a diverse library of arylated or vinylated benzothiazole (B30560) derivatives, there is currently no published research detailing the application of Suzuki-Miyaura coupling to this compound. Key data that would be anticipated from such studies, but is not available, would include:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (4- vs. 7-position) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
A hypothetical data table representing the type of information that would be generated from Suzuki-Miyaura coupling studies on this compound.
Stille Coupling for Aryl/Heteroaryl Derivatization with Organostannanes
The Stille coupling offers an alternative palladium-catalyzed method for C-C bond formation, using organostannanes as the coupling partners. This reaction is known for its tolerance of a wide range of functional groups. The derivatization of this compound via Stille coupling would provide access to a variety of substituted benzothiazoles.
A review of the scientific literature indicates that no studies have been published on the Stille coupling of this compound. Therefore, there are no experimental data on reaction conditions, catalyst efficiencies, or product yields for this specific transformation.
| Organostannane | Catalyst | Additive | Solvent | Reaction Time (h) | Product | Yield (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
A hypothetical data table illustrating the expected research findings from Stille coupling reactions involving this compound.
Palladium-Catalyzed Direct (Het)arylation Approaches
In recent years, direct (het)arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. This methodology could potentially be applied to this compound, reacting it with various (hetero)arenes.
However, there is no available literature describing the use of palladium-catalyzed direct (het)arylation for the functionalization of this compound. Consequently, information regarding suitable catalysts, directing groups, and reaction outcomes remains unavailable.
Exploration of Heck and Ullmann Coupling Reactions
The Heck coupling, for the vinylation of aryl halides, and the Ullmann coupling, for the formation of biaryl ethers or C-N bonds, represent other important classes of transition metal-catalyzed reactions. Both could foreseeably be employed to derivatize this compound.
A thorough search of the chemical literature did not yield any specific examples of Heck or Ullmann coupling reactions being performed on this compound. As such, there is no scientific data to report on the feasibility or outcomes of these transformations for this particular substrate.
Studies on Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-withdrawing nature of the benzothiazole ring system, potentially enhanced by the two bromine substituents, might render this compound susceptible to nucleophilic aromatic substitution (SNAr). This pathway would involve the displacement of one or both bromine atoms by a nucleophile.
Regioselective Substitution of Bromine Atoms by Oxygen Nucleophiles
The reaction of this compound with oxygen-based nucleophiles, such as alkoxides or phenoxides, would be a direct route to the corresponding ether derivatives. The regioselectivity of such a reaction, i.e., whether substitution occurs preferentially at the 4- or 7-position, would be of significant interest.
Despite the synthetic potential of this transformation, there are no published reports on the nucleophilic aromatic substitution of this compound with oxygen nucleophiles. Therefore, experimental details and findings concerning this reactivity are not available.
| Oxygen Nucleophile | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
A hypothetical data table showing the type of data that would be generated from SNAr studies with oxygen nucleophiles on this compound.
Regioselective Substitution by Nitrogen Nucleophiles (e.g., Amines, Morpholine (B109124), Carbazole)
The bromine atoms at the C4 and C7 positions of the benzothiazole ring are susceptible to nucleophilic aromatic substitution (SNA r) by nitrogen nucleophiles. The regioselectivity of this substitution is influenced by the electronic properties of the benzothiazole nucleus. Theoretical studies on benzothiazole derivatives suggest that the electron density at various positions of the ring system can be predicted, which in turn can indicate the likely sites for nucleophilic attack. scirp.orgkfupm.edu.sanih.gov
In related dibrominated heterocyclic systems, such as 4,7-dibromo scirp.orgmdpi.comnih.govthiadiazolo[3,4-d]pyridazine, selective mono-amination has been achieved by controlling reaction conditions. nih.gov For instance, treatment with morpholine can yield a monosubstituted product. nih.gov It is anticipated that this compound would exhibit similar reactivity. The substitution is expected to occur preferentially at one of the bromine positions, likely influenced by the electronic effects of the fused thiazole (B1198619) ring.
For less reactive amines, such as carbazole, transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination or Ullmann condensation, are often necessary. nih.govwikipedia.org These reactions typically employ palladium or copper catalysts with appropriate ligands to facilitate the C-N bond formation. mit.edumit.edunih.govwikipedia.orgorganic-chemistry.orgscilit.comresearchgate.net
Table 1: Predicted Reaction Conditions for Nucleophilic Substitution with Nitrogen Nucleophiles
| Nucleophile | Reagents and Conditions (Predicted) | Expected Product(s) |
| Morpholine | Excess morpholine, heat; or 1-2 equivalents in a polar aprotic solvent (e.g., DMF, DMSO) with a base (e.g., K₂CO₃, Et₃N). | Mono- and/or di-substituted morpholinyl derivatives. |
| Primary/Secondary Amines | Amine, base (e.g., K₂CO₃), polar solvent (e.g., DMF), heat. | Corresponding amino-substituted benzothiazoles. |
| Carbazole | Pd or Cu catalyst, ligand (e.g., Xantphos, phenanthroline), base (e.g., Cs₂CO₃, K₃PO₄), high-boiling solvent (e.g., toluene, dioxane), heat. | Mono- or di-carbazolyl substituted benzothiazoles. |
Reactivity and Selectivity with Sulfur-Based Nucleophiles (e.g., Thiols)
Similar to nitrogen nucleophiles, sulfur-based nucleophiles like thiols are expected to displace the bromine atoms of this compound via an S NAr mechanism. In studies on the closely related 4,7-dibromo scirp.orgmdpi.comnih.govthiadiazolo[3,4-d]pyridazine, reactions with thiols often lead to the formation of bis-substituted derivatives, even when using a stoichiometric amount of the thiol. nih.gov This suggests that the monosubstituted intermediate is highly reactive towards further substitution.
To achieve selective mono-substitution with thiols on this compound, careful control of reaction conditions, such as low temperatures and the use of a bulky thiol, might be necessary. Alternatively, palladium-catalyzed cross-coupling reactions could offer a more controlled route to mono-thiolated products.
Table 2: Predicted Reaction Conditions for Nucleophilic Substitution with Sulfur Nucleophiles
| Nucleophile | Reagents and Conditions (Predicted) | Expected Product(s) |
| Alkyl/Aryl Thiols | Thiol, base (e.g., NaH, K₂CO₃), polar solvent (e.g., THF, DMF). | Primarily di-substituted thioether derivatives. |
Chemo- and Regioselectivity in Halogen Displacement and Orthogonal Functionalization
The presence of two bromine atoms at different positions (C4 and C7) on the benzene ring of this compound opens up possibilities for chemo- and regioselective functionalization. The differential reactivity of the two bromine atoms can be exploited to introduce different substituents sequentially. This differential reactivity would stem from the electronic influence of the fused thiazole ring.
Computational studies on the electronic properties of benzothiazole derivatives can provide insights into the relative electrophilicity of the C4 and C7 positions, thereby predicting which bromine atom is more susceptible to initial nucleophilic attack. scirp.orgkfupm.edu.sanih.govmdpi.comresearchgate.net
Furthermore, the use of different reaction conditions can control the selectivity. For instance, S NAr reactions might favor one position, while transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) could potentially be directed to the other position by choosing appropriate catalysts and ligands. This allows for an orthogonal functionalization strategy, where one bromine is replaced under one set of conditions, and the second, different bromine is replaced under a different set of conditions.
Other Potential Functionalization Reactions
Beyond substitution at the bromine positions, the this compound scaffold offers other sites for functionalization:
Reactions at the Hydroxyl Group: The 2-hydroxyl group can undergo typical reactions of phenols or enols. This includes O-alkylation, O-acylation, and conversion to a triflate. The resulting ether, ester, or triflate derivatives would exhibit different reactivity profiles, particularly in cross-coupling reactions.
Reactions at the Thiazole Ring: While the benzene ring is the primary site for the reactions discussed, the thiazole ring itself can potentially be functionalized, for example, through C-H activation, although this is less common for this type of substituted system.
Tautomerism: The tautomeric equilibrium between the 2-hydroxy and 2-oxo forms can be influenced by the solvent and pH. The 2-oxo tautomer has an N-H bond that can be deprotonated and subsequently N-alkylated or N-arylated, providing another avenue for derivatization.
Spectroscopic and Structural Characterization of 4,7 Dibromobenzo D Thiazol 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4,7-Dibromobenzo[d]thiazol-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous signal assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the limited number of protons on the aromatic ring. The key features would include:
Aromatic Protons: Two singlets are expected in the aromatic region of the spectrum, corresponding to the protons at positions 5 and 6 of the benzothiazole (B30560) ring. The exact chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating character of the hydroxyl group. By analogy with related structures like 4,7-dibromo-2,1,3-benzothiadiazole (B82695), which shows a singlet at approximately 7.80 ppm in DMSO-d₆, similar chemical shifts can be predicted. rsc.org
Hydroxyl Proton: A broad singlet corresponding to the hydroxyl (-OH) proton at position 2 would also be present. Its chemical shift would be highly dependent on the solvent used and the concentration of the sample, and it would be expected to undergo D₂O exchange.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, the following signals are expected:
Aromatic and Thiazole (B1198619) Carbons: The spectrum would display signals for the seven carbon atoms of the benzothiazole core. The carbons bearing the bromine atoms (C4 and C7) would appear at relatively lower fields compared to the protonated carbons (C5 and C6). The quaternary carbons of the thiazole ring (C2, C3a, and C7a) would also have distinct chemical shifts. For instance, in a derivative of 4,7-dibromobenzo[d] rsc.orgnih.govmdpi.comthiadiazole, the carbon signals were assigned through detailed 2D NMR studies. mdpi.com
C2 Carbon: The chemical shift of the C2 carbon, bonded to the hydroxyl group, would be particularly informative and would likely appear in the range of 160-170 ppm, characteristic of a carbon in a heteroaromatic system attached to an oxygen atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, two-dimensional NMR experiments are vital.
COSY (Correlation Spectroscopy): A COSY spectrum would confirm the absence of coupling between the two aromatic protons, as they are expected to be singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the straightforward assignment of the C5 and C6 signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying the quaternary carbons by showing correlations between protons and carbons that are two or three bonds away. For example, the aromatic protons would show correlations to the brominated carbons and the carbons of the thiazole ring, enabling a complete and unambiguous assignment of the entire carbon skeleton. Such techniques have been successfully employed in the structural elucidation of complex benzothiazole derivatives. mdpi.com
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This measurement would confirm its molecular formula, C₇H₃Br₂NOS. The presence of two bromine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with intense M, M+2, and M+4 peaks in an approximate 1:2:1 ratio, which is a definitive signature for dibrominated compounds. This technique has been instrumental in confirming the composition of related dibrominated benzothiadiazoles. rsc.org
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.
C=N Stretch: The stretching vibration of the C=N bond within the thiazole ring would likely appear in the 1620-1580 cm⁻¹ region.
C=C Aromatic Stretch: Absorptions corresponding to the C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ range.
C-Br Stretch: The stretching vibrations for the C-Br bonds would be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
The analysis of the IR spectrum, in conjunction with NMR and mass spectrometry data, provides a comprehensive and corroborative approach to the structural characterization of this compound. Studies on various benzothiazole derivatives have demonstrated the utility of IR spectroscopy in identifying their fundamental vibrational modes. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
No experimental UV-Vis spectroscopic data, including absorption maxima (λmax) and molar absorptivity (ε) values, for this compound could be located in the reviewed scientific literature. The electronic absorption properties of benzothiazole derivatives are known to be influenced by the nature and position of substituents on the bicyclic ring system. For instance, studies on other benzothiazole derivatives show that the introduction of electron-donating or electron-withdrawing groups can cause significant shifts in the absorption bands. However, without experimental data for the title compound, a specific analysis is not possible.
X-ray Diffraction Crystallography for Precise Solid-State Molecular Architecture
Similarly, a search for single-crystal X-ray diffraction data for this compound did not yield any specific results. Therefore, information regarding its crystal system, space group, unit cell dimensions, and the precise arrangement of atoms in the solid state is not available. X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for other brominated benzothiazole derivatives have been reported, this information cannot be extrapolated to definitively describe the molecular architecture of this compound.
Computational and Theoretical Investigations of 4,7 Dibromobenzo D Thiazol 2 Ol
Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Conformational Analysis
To date, no specific DFT studies on 4,7-Dibromobenzo[d]thiazol-2-ol have been identified in the public literature. Such a study would be essential to determine the molecule's most stable three-dimensional shape (optimized geometry), including precise bond lengths, bond angles, and dihedral angles. This analysis would form the foundation for understanding its electronic properties and reactivity.
Quantum-Mechanical Calculations of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
There is no available data from quantum-mechanical calculations that detail the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. These values are critical for predicting the compound's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A smaller energy gap typically suggests higher reactivity. nih.gov
Theoretical Predictions of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)
Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are not found in the existing literature. Computational methods, such as Time-Dependent DFT (TD-DFT), are used to calculate these properties, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions. researchgate.netscielo.org.za
Analysis of Bond Dissociation Energies (BDEs) and their Correlation with Reactivity and Selectivity
Specific computational analyses of the bond dissociation energies (BDEs) for this compound have not been published. Calculating the BDE for the C-Br and O-H bonds, for example, would provide crucial information about the molecule's thermal stability and the likely pathways for chemical reactions, indicating which bonds are most likely to break.
Reaction Mechanism Studies through Computational Modeling
No computational studies modeling the reaction mechanisms involving this compound are currently available. Research on related compounds, such as the nucleophilic substitution reactions of 4,7-dibromobenzo[d] irjweb.comproteobiojournal.comresearchgate.netthiadiazole, has been conducted experimentally, but a computational investigation would be needed to map the energy profiles of reaction pathways, identify transition states, and elucidate the step-by-step mechanistic details. researchgate.netmdpi.com
Prospective Advanced Materials Science Applications and Functional Research Directions for 4,7 Dibromobenzo D Thiazol 2 Ol Derivatives
Exploration in Organic Electronic Devices as Building Blocks
The unique electronic properties of benzothiadiazole-based molecules, such as their electron-accepting nature, make them promising candidates for use in organic electronic devices. The ability to modify the core structure through the bromine substituents on the 4,7-dibromo-benzo[d] nih.govrsc.orgossila.comthiadiazole backbone allows for the fine-tuning of energy levels and charge transport characteristics.
Applications in Organic Light-Emitting Diodes (OLEDs)
While the isomeric compound, 4,7-dibromobenzo[c] nih.govrsc.orgmdpi.comthiadiazole, is a known building block for light-emitting polymers used in OLEDs, specific research on the application of 4,7-dibromobenzo[d] nih.govrsc.orgossila.comthiadiazole derivatives in OLEDs is not extensively documented in current literature. mdpi.comsamaterials.com However, some related benzo[1,2-d:4,5-d']bis( nih.govrsc.orgossila.comthiadiazole) derivatives have been suggested as potentially useful building blocks for OLED components. researchgate.netresearchgate.net The inherent electron-accepting properties of the benzo[d] nih.govrsc.orgossila.comthiadiazole core could be leveraged in the design of new host or electron-transporting materials for OLEDs. Further functionalization at the bromo-positions could lead to materials with tailored HOMO/LUMO levels, improved charge injection/transport, and enhanced device efficiency and stability.
Potential in Organic Field-Effect Transistors (OFETs)
Similar to the case of OLEDs, the application of 4,7-dibromobenzo[d] nih.govrsc.orgossila.comthiadiazole derivatives specifically in Organic Field-Effect Transistors (OFETs) is an area with limited dedicated research. The related isomer, 4,7-dibromobenzo[c] nih.govrsc.orgmdpi.comthiadiazole, is noted as a building block for semiconductors used in OFETs. ossila.com The electron-deficient nature of the benzo[d] nih.govrsc.orgossila.comthiadiazole core suggests its potential for constructing n-type or ambipolar organic semiconductors, which are crucial components of complementary logic circuits. The synthesis of co-polymers incorporating this moiety could lead to materials with high charge carrier mobilities.
Development of Novel Photovoltaic Materials
The development of efficient and cost-effective organic photovoltaic devices is a major goal in renewable energy research. The strong electron-accepting character of the benzo[d] nih.govrsc.orgossila.comthiadiazole unit makes its derivatives highly attractive for applications in solar cells. nih.govnih.gov
Components for Dye-Sensitized Solar Cells (DSSCs)
A significant area of research for 4,7-dibromobenzo[d] nih.govrsc.orgossila.comthiadiazole derivatives has been in their use as building blocks for organic sensitizers in Dye-Sensitized Solar Cells (DSSCs). mdpi.comnih.govnih.govresearchgate.net These derivatives are utilized to construct metal-free organic dyes with a Donor-Acceptor-π-Spacer-Acceptor (D-A-π-A1) architecture. mdpi.comnih.govnih.govresearchgate.net In these sensitizers, the benzo[d] nih.govrsc.orgossila.comthiadiazole unit functions as an internal acceptor.
Research has demonstrated the synthesis of novel D-A-π-A1 dyes where an indoline (B122111) donor and a cyanoacrylate anchoring group are attached to a benzo[d] nih.govrsc.orgossila.comthiadiazole core via a thiophene (B33073) π-spacer. mdpi.comnih.govnih.govresearchgate.net The monoarylation of 4,7-dibromobenzo[d] nih.govrsc.orgossila.comthiadiazole through Suzuki-Miyamura cross-coupling reactions is a key synthetic step. mdpi.comnih.govresearchgate.net The resulting dyes exhibit promising optical and photovoltaic properties, with narrow HOMO-LUMO gaps. mdpi.comnih.govresearchgate.net For instance, the KEA321 dye, which incorporates a benzo[d] nih.govrsc.orgossila.comthiadiazole acceptor, achieved a power conversion efficiency (PCE) of 5.17%. nih.govresearchgate.net
| Dye ID | Donor | π-Spacer | Internal Acceptor | Anchoring Group | PCE (%) |
| KEA321 | Indoline fused with cyclopentane | Thiophene | Benzo[d] nih.govrsc.orgossila.comthiadiazole | Cyanoacrylate | 5.17 |
| KEA337 | Indoline fused with cyclohexane | Thiophene | Benzo[d] nih.govrsc.orgossila.comthiadiazole | Cyanoacrylate | - |
Table 1: Performance of DSSCs based on 4,7-dibromobenzo[d] nih.govrsc.orgossila.comthiadiazole-derived sensitizers. Data sourced from mdpi.comnih.govresearchgate.net.
Precursors for Bulk Heterojunction (BHJ) Solar Cells
While the isomeric 4,7-dibromobenzo[c] nih.govrsc.orgmdpi.comthiadiazole is a common precursor for synthesizing polymers like PCDTBT and PCPDTBT used in bulk heterojunction (BHJ) solar cells, the direct use of 4,7-dibromobenzo[d] nih.govrsc.orgossila.comthiadiazole as a precursor for BHJ materials is not as well-documented. ossila.com The principles of molecular design for BHJ solar cells, which involve blending electron-donating and electron-accepting materials, suggest that polymers derived from 4,7-dibromobenzo[d] nih.govrsc.orgossila.comthiadiazole could function as the acceptor component. Further research is needed to explore the synthesis and photovoltaic performance of such polymers.
Role as Monomers for Conjugated Polymer and Oligomer Synthesis
The difunctional nature of 4,7-dibromobenzo[d] nih.govrsc.orgossila.comthiadiazole makes it an ideal monomer for the synthesis of conjugated polymers and oligomers through various cross-coupling reactions. nih.gov These materials are of interest for a wide range of organic electronics applications.
The chemical transformations of 4,7-dibromobenzo[d] nih.govrsc.orgossila.comthiadiazole are noted to include Stille co-polymerization. nih.gov It serves as a key derivative for the synthesis of various photovoltaic materials. nih.gov The cross-coupling reactions of this dibromide, such as the Stille reaction, have been used to synthesize π-spacer–acceptor–π-spacer type compounds. nih.gov Furthermore, direct arylation polycondensation has been reported as a method to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. rsc.org The synthesis of donor-acceptor-donor (D-A-D) conjugated molecules based on this core has also been explored, highlighting its versatility as a building block for new photovoltaic materials. nih.gov
Based on a comprehensive review of available scientific literature, there is currently no specific research published on the compound 4,7-Dibromobenzo[d]thiazol-2-ol that aligns with the requested topics of advanced materials science applications. The search for information regarding its use as an electron acceptor/donor, in the design of fluorophores and organophotocatalysts, or studies on its tunable optical and electrochemical properties did not yield any specific results for this particular molecule or its direct derivatives.
The field of advanced materials science extensively investigates related heterocyclic structures, but data pertaining to this compound is absent in the public domain. Research in this area is heavily focused on similar but structurally distinct compounds, such as:
4,7-Dibromobenzo[c] ijper.orgmdpi.comnih.govthiadiazole: This compound is a well-known and important building block for the synthesis of light-emitting and conductive polymers used in organic light-emitting diodes (OLEDs) and photovoltaic devices. mdpi.comsamaterials.com Its derivatives, often created through cross-coupling reactions, are explored for their electron-accepting properties in donor-acceptor (D-A) systems. ijper.org
4,7-Dibromobenzo[d] ijper.orgmdpi.comsamaterials.comthiadiazole: This isomer is also recognized as a precursor for photovoltaic materials. nih.govnih.gov Studies have shown it undergoes regioselective nucleophilic substitution, opening pathways to functional derivatives with potentially useful physical properties. nih.govnih.gov It has been used to create D-A-π-A1 conjugated molecules for applications like dye-sensitized solar cells. nih.gov
General Benzothiazole (B30560) Derivatives: The broader class of benzothiazoles is a significant scaffold in medicinal chemistry, with applications as anticancer and antimicrobial agents. nih.gov They are also used as intermediates for dyes and in polymer chemistry. ijper.org
While the principles of molecular design discussed in the requested outline—such as creating π-conjugated systems, developing fluorophores, and tuning optical properties—are widely applied to these related heterocycles, no literature currently extends these specific research avenues to this compound. The compound remains a practically unexplored molecule in the context of advanced materials science.
Therefore, the generation of an article with the specified outline and content for this compound is not possible due to the lack of foundational research data.
Q & A
Q. How can 4,7-Dibromobenzo[d]thiazol-2-ol be synthesized and characterized for use in conjugated polymer systems?
- Methodological Answer : The compound is synthesized via Pd-catalyzed Stille or Suzuki cross-coupling reactions. For example, coupling with thiophene derivatives under inert conditions (e.g., N₂ atmosphere) using Pd(PPh₃)₄ as a catalyst yields D–A–D conjugated systems. Characterization involves / NMR, UV-Vis spectroscopy, and cyclic voltammetry to confirm electronic properties (e.g., HOMO/LUMO levels). Yield optimization requires precise control of stoichiometry and reaction time .
- Data Reference : Table 2 in provides yields for cross-coupling reactions with thiophene derivatives, showing typical yields of 70-85% under optimized conditions.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as Acute Toxicity Category 3 (H301). Mandatory precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Avoidance of ingestion/inhalation (P270, P330).
- Storage in locked cabinets (P405) and disposal via approved hazardous waste protocols (P501).
Emergency measures include immediate medical consultation if ingested (P301+P310) .
Q. How to analyze purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (293.97 g/mol) and isotopic pattern (Br signatures).
- NMR : NMR in CDCl₃ typically shows absence of aromatic protons (due to Br substitution) and singlet peaks for the thiadiazole ring.
- Elemental Analysis : Validate Br content (54.3% theoretical) to detect impurities .
Advanced Research Questions
Q. How does this compound enhance charge transport in organic photovoltaic (OPV) devices?
- Methodological Answer : The compound acts as an electron-deficient unit in donor-acceptor (D-A) polymers, lowering LUMO levels (~-3.5 eV) to improve electron mobility. Device optimization involves:
- Blending with electron-rich monomers (e.g., thiophene derivatives) via Stille coupling.
- Morphological control using solvent additives (e.g., 1,8-diiodooctane) to enhance crystallinity.
- Transient absorption spectroscopy to quantify exciton diffusion lengths (>10 nm in optimized films) .
Q. What strategies resolve contradictions in cross-coupling reaction yields reported for this compound?
- Methodological Answer : Discrepancies in yields (e.g., 65% vs. 85%) arise from:
- Catalyst loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve yields but risk side reactions.
- Solvent choice : Use of toluene over DMF reduces debromination side products.
- Temperature control : Reactions at 80°C vs. 110°C affect aryl halide activation kinetics. Systematic DOE (Design of Experiments) is recommended to identify optimal conditions .
Q. How to mitigate toxicity risks while scaling up reactions involving this compound?
- Methodological Answer :
- Engineering controls : Use closed-system reactors to prevent aerosol formation.
- Substitution : Replace toxic solvents (e.g., DMSO) with greener alternatives (e.g., cyclopentyl methyl ether).
- Waste treatment : Neutralize brominated byproducts with NaHCO₃ before disposal. Toxicity data (LD₅₀ = 300 mg/kg, oral rat) necessitate strict exposure monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
